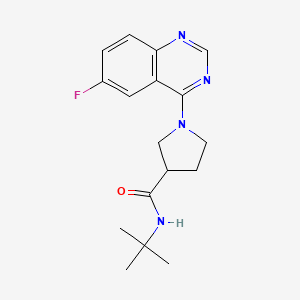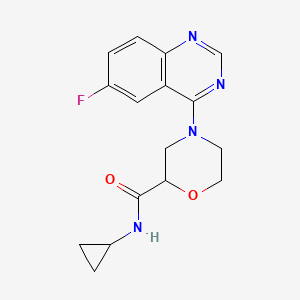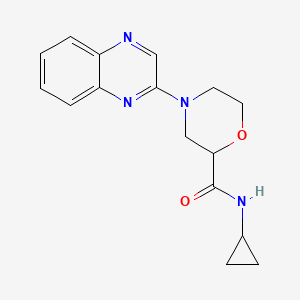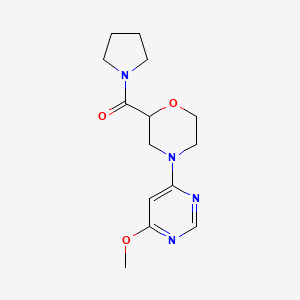
N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinazoline core, a pyrrolidine ring, and a tert-butyl group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the quinazoline core One common approach is the cyclization of an appropriate o-aminobenzamide derivative with a suitable fluorinating agent to introduce the fluorine atom at the 6-position
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of binding affinities and mechanisms of action.
Medicine: The potential medicinal applications of this compound are vast. It may be investigated for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.
作用機序
The mechanism by which N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound's binding affinity and specificity determine its biological activity, which can be elucidated through various biochemical and biophysical techniques.
類似化合物との比較
Quinazoline derivatives: These compounds share the quinazoline core but may differ in the substituents attached to the core.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but may have different functional groups.
Tert-butyl derivatives: These compounds feature the tert-butyl group but may have different core structures.
Uniqueness: N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide stands out due to its combination of the quinazoline core, pyrrolidine ring, and tert-butyl group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
N-tert-butyl-1-(6-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-17(2,3)21-16(23)11-6-7-22(9-11)15-13-8-12(18)4-5-14(13)19-10-20-15/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRAEVNGDDNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471717.png)
![3-methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471725.png)
![4-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6471727.png)
![ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6471745.png)
![1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471754.png)
![3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471758.png)
![5-chloro-N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6471766.png)
![1-(pyrrolidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6471772.png)
![2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6471780.png)


![4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471806.png)

![3-[4-(2-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471815.png)
